2-Benzylidene-1-tetralone (CAS: 6261-32-1) is a cyclic α,β-unsaturated ketone, structurally analogous to chalcone, built upon a rigid tetralone framework. This compound serves as a crucial starting material and a fundamental reference scaffold in the development of more complex molecules, particularly in medicinal chemistry for structure-activity relationship (SAR) studies. Its utility stems from the reactive enone system, which is a key pharmacophore and a versatile handle for synthetic transformations, including the synthesis of flavonoids and other heterocyclic systems.
Substituting 2-Benzylidene-1-tetralone with its substituted analogs or even open-chain chalcones is a high-risk strategy in both synthesis and biological screening. In medicinal chemistry, this specific unsubstituted compound often serves as the essential baseline for establishing structure-activity relationships; using an analog invalidates the comparison and can lead to incorrect conclusions about the effects of functional groups. For synthetic applications, such as the preparation of flavones, altering the electronic properties of the benzylidene ring can significantly change reaction kinetics, yield, and downstream reactivity, making it a non-interchangeable precursor. Procuring the exact CAS number ensures reproducibility and provides a reliable starting point for systematic derivatization and screening programs.
In the context of high-throughput screening, 2-Benzylidene-1-tetralone is a potent inhibitor of Firefly luciferase (Fluc), a common reporter enzyme. It exhibits an IC50 value of 88 nM, making it over 21 times more potent than the well-known Fluc inhibitor resveratrol (IC50 = 1.9 µM). This makes the compound a critical control and baseline for identifying and characterizing new Fluc inhibitors or for counter-screening to eliminate false positives in unrelated bioluminescence-based assays.
| Evidence Dimension | Firefly Luciferase Inhibition (IC50) |
| Target Compound Data | 88 nM |
| Comparator Or Baseline | Resveratrol: 1.9 µM (1900 nM) |
| Quantified Difference | 21.6-fold higher potency than Resveratrol |
| Conditions | In vitro Firefly luciferase enzyme assay. |
For researchers using luciferase reporter assays, procuring this specific compound is essential for validating results and avoiding costly misinterpretation of screening data due to assay artifacts.
In structure-activity relationship (SAR) studies, the unsubstituted 2-benzylidene-1-tetralone scaffold is the definitive starting point. For example, in a study against Molt 4/C8 human leukemia cells, the 4'-methyl substituted analog showed an IC50 of 2.1 µM, while the more cytotoxic 4'-chloro substituted analog had an IC50 of 0.24 µM. Without the baseline activity of the parent compound, the differential effects of these substituents cannot be accurately quantified, making the procurement of high-purity 2-benzylidene-1-tetralone fundamental for reproducible and valid medicinal chemistry research.
| Evidence Dimension | In Vitro Cytotoxicity (IC50) |
| Target Compound Data | Serves as the essential baseline (unsubstituted parent compound) |
| Comparator Or Baseline | 4'-chloro-2-benzylidene-1-tetralone: 0.24 µM; 4'-methyl-2-benzylidene-1-tetralone: 2.1 µM |
| Quantified Difference | Provides the reference point to quantify an ~8.8-fold potency increase (Cl vs. Me) |
| Conditions | Cytotoxicity assay against Molt 4/C8 human lymphocytic leukemia cells. |
This compound is a non-negotiable requirement for labs building SAR models, as it provides the essential reference point to determine the quantitative contribution of added functional groups.
Procuring 2-benzylidene-1-tetralone can be more efficient than in-house synthesis for many labs. The Claisen-Schmidt condensation of α-tetralone and benzaldehyde is a standard procedure, but optimizing for high purity and yield requires process control. Published methods demonstrate that substituted analogs, such as (2E)-2-(4-ethoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one, can be synthesized in high yield (85%) from the corresponding precursors. By procuring the pre-made, high-purity parent compound, researchers can bypass initial synthesis and purification steps, accelerating the development of derivative libraries.
| Evidence Dimension | Synthetic Yield |
| Target Compound Data | Serves as the benchmark unsubstituted product. |
| Comparator Or Baseline | Reported yield for substituted analog (4-ethoxy): 85% |
| Quantified Difference | N/A (Demonstrates process viability) |
| Conditions | Claisen-Schmidt condensation of α-tetralone and 4-ethoxybenzaldehyde in absolute alcohol with 10% NaOH solution. |
This evidence supports a 'buy vs. build' decision, allowing labs to save time and resources by starting with a reliable, pre-made core structure for further elaboration.
This compound is the ideal starting point for medicinal chemistry programs targeting enzymes or cell lines. Its unsubstituted structure provides the essential baseline IC50 value, enabling researchers to accurately quantify the potency gains or losses from subsequent substitutions on either aromatic ring.
Given its high potency as a luciferase inhibitor, 2-benzylidene-1-tetralone is a critical tool for labs running high-throughput screens. It can be used as a positive control for inhibitor discovery or, more commonly, as a counter-screening agent to identify and eliminate false-positive hits that arise from direct assay interference rather than true biological activity.
The enone functionality makes this compound a versatile intermediate for further synthetic elaboration. It is a documented precursor for creating more complex heterocyclic systems, such as flavones, allowing for the construction of diverse chemical libraries based on a rigid, well-defined core.